molecular formula C10H6Cl6 B1594563 alpha-Chlordene CAS No. 56534-02-2

alpha-Chlordene

Cat. No.: B1594563
CAS No.: 56534-02-2
M. Wt: 338.9 g/mol
InChI Key: GSNLXLNDMLYEEK-CWOZVJDESA-N
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Mechanism of Action

Target of Action

Alpha-Chlordene, also known as cis-chlordane, is an organochlorine compound that was primarily used as a pesticide . The primary targets of this compound are the nerve cell membranes . It alters the electrophysiological and associated enzymatic properties of these membranes, causing changes in the kinetics of sodium (Na+) and potassium (K+) ion flow through the membrane .

Mode of Action

This compound interacts with its targets, the nerve cell membranes, by altering their electrophysiological properties . This interaction results in a change in the kinetics of Na+ and K+ ion flow through the membrane . Disturbances of calcium transport or Ca+2-ATPase activity may also be involved .

Biochemical Pathways

It is known that the compound’s interaction with nerve cell membranes and its effect on ion flow can lead to downstream effects such as neurological symptoms .

Pharmacokinetics

It is known that the compound is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals .

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as neurological symptoms, such as tremors and convulsions . Chronic exposure to the compound has been linked to cancers, diabetes, and neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is resistant to degradation in the environment and can persist in soil for a long time . It can also accumulate in high-fat foods such as meat, fish, and dairy, as it builds up in fatty tissue . Therefore, the environment plays a significant role in the exposure and effects of this compound.

Chemical Reactions Analysis

Alpha-Chlordene undergoes various chemical reactions, including:

Common reagents used in these reactions include N-chlorosuccinimide (NCS) for chlorination and various oxidizing agents for oxidation reactions . Major products formed from these reactions include epoxides, alcohols, and other chlorinated derivatives.

Comparison with Similar Compounds

Alpha-Chlordene is part of the cyclodiene family of organochlorine insecticides, which includes compounds such as:

Compared to these compounds, this compound is unique in its specific molecular structure and the particular pathways it affects in biological systems. Its persistence in the environment and potential health hazards make it a compound of significant interest in scientific research and environmental studies.

Properties

IUPAC Name

(1R,4S,7S,8S,10S)-2,3,4,5,6,10-hexachlorotricyclo[5.3.0.04,8]deca-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6/c11-3-1-2-4-5(3)7(13)9(15)10(2,16)8(14)6(4)12/h2-5H,1H2/t2-,3-,4-,5-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNLXLNDMLYEEK-CWOZVJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1Cl)C(=C(C2(C(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]3[C@H]([C@H]1Cl)C(=C([C@]2(C(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912346
Record name Alpha-Chlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56534-02-2
Record name alpha-Chlordene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpha-Chlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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